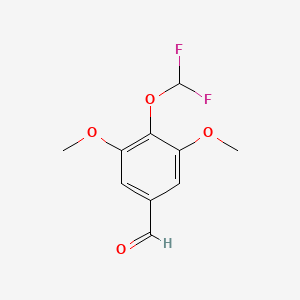

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDASCEKDGKTDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(F)F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor compound, resulting in the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid.

Reduction: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde involves its interaction with molecular targets and pathways within biological systems. For example, it may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. In the context of pulmonary fibrosis, it has been shown to block the TGF-β/Smad signaling pathway, which plays a key role in the pathogenesis of the disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCF₂H) in 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is strongly electron-withdrawing, which polarizes the aromatic ring and activates the aldehyde for nucleophilic attack. In contrast, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde contains an electron-donating benzyloxy group, reducing electrophilicity at the aldehyde .

- Fluorine Effects : Fluorination increases lipophilicity (LogP ≈ 2.1) and metabolic stability compared to 4-hydroxy or 4-methoxy analogs, making the compound more suitable for drug design .

Physicochemical Properties

- Solubility: The difluoromethoxy group enhances solubility in organic solvents (e.g., DCM, ethanol) but reduces aqueous solubility compared to syringaldehyde (LogS = -2.5 vs. -1.8) .

- Thermal Stability : The compound’s melting point (~65–70°C) is lower than 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (63–64°C) due to reduced molecular symmetry .

Biological Activity

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its difluoromethoxy and methoxy substituents on a benzaldehyde framework, is being explored for various therapeutic applications, including anti-inflammatory and anti-cancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 236.18 g/mol

- CAS Number : 446270-61-7

The biological activity of this compound is thought to involve several biochemical pathways:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Research indicates that structurally similar compounds can inhibit TGF-β1-induced EMT in lung epithelial cells. This process is crucial in cancer metastasis and fibrosis development. The inhibition of proteins such as α-SMA, vimentin, and collagen I, alongside the upregulation of E-cadherin, suggests a potential role in preventing fibrosis and cancer progression.

- Antiviral Activity : Some derivatives containing the difluoromethoxy group have shown promise as antiviral agents against various viruses. For instance, compounds with similar structures demonstrated significant inhibition against the Lassa virus (LASV), indicating that this compound may possess similar antiviral properties .

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit cell proliferation and induce apoptosis in cancer cells. |

| Antiviral | Inhibitory effects on Lassa virus and possibly other viral infections. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies

- Anticancer Effects : A study investigated the effects of related compounds on breast cancer cell lines (ER+ and triple-negative). The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting that this compound may similarly affect cancer cell viability.

- Antiviral Research : In a comparative study involving benzimidazole derivatives, compounds containing difluoromethoxy groups exhibited low nanomolar IC values against LASV pseudotyped viruses. This highlights the potential of this compound in antiviral drug development .

- Mechanistic Studies : Research into related compounds has shown their ability to modulate key signaling pathways involved in inflammation and cancer progression (e.g., MAPK/ERK and PI3K/Akt pathways). These findings suggest that this compound could exert similar effects through these pathways .

Q & A

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid aldehyde hydration.

- Long-term stability : Monitor via periodic HPLC analysis; degradation manifests as a loss of aldehyde peak retention time .

What in vitro models are suitable for evaluating bioactivity of its derivatives?

Advanced Research Question

- Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric assays.

- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with control compounds .

How does single-crystal X-ray diffraction aid in structural validation?

Advanced Research Question

X-ray crystallography provides:

- Bond parameters : Confirms planarity of the benzaldehyde ring and spatial orientation of substituents.

- Packing interactions : Identifies hydrogen bonds (e.g., aldehyde O–H⋯O-methoxy) influencing crystallinity.

- Data quality : A low R factor (<0.1) ensures reliability, as seen in related fluorinated benzaldehydes .

What advanced analytical methods detect trace impurities?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.